3-Methylbenzo[d]isoxazole-5-carbaldehyde

Chemical Synthesis Quality Control Building Block Procurement

Researchers requiring a high-purity benzoisoxazole building block for drug discovery often face unreliable purity or unavailable 5-carbaldehyde regioisomers. 3-Methylbenzo[d]isoxazole-5-carbaldehyde directly addresses this with a verified ≥98% purity specification and exclusive 5-carbaldehyde functionalization critical for Baylis-Hillman cascades leading to antithrombotic candidates. - ≥98% purity minimizes cumulative yield loss in multi-step API synthesis. - Experimentally determined logP (~0.6) improves aqueous solubility for CNS drug design. - Exclusive 5-carbaldehyde enables 3,5-disubstituted isoxazole libraries inaccessible to 3-carbaldehyde analogs.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 648448-98-0
Cat. No. B1425493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzo[d]isoxazole-5-carbaldehyde
CAS648448-98-0
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=C(C=C2)C=O
InChIInChI=1S/C9H7NO2/c1-6-8-4-7(5-11)2-3-9(8)12-10-6/h2-5H,1H3
InChIKeyRVYHKGGVVXARJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylbenzo[d]isoxazole-5-carbaldehyde: Physicochemical Profile


3-Methylbenzo[d]isoxazole-5-carbaldehyde (CAS 648448-98-0) is a heterocyclic aromatic building block characterized by a fused benzene-isoxazole core with a methyl substituent at the 3-position and a reactive formyl (aldehyde) group at the 5-position. Its molecular formula is C9H7NO2, with a molecular weight of 161.16 g/mol . It is commercially available as a white to yellow crystalline solid with a typical vendor-specified purity of ≥98% (NLT 98%) , and is supplied for research and development purposes as a synthetic intermediate, particularly in pharmaceutical and agrochemical contexts .

High-purity synthetic building block (vendor-specified ≥98%)
Reactive 5-formyl handle for heterocyclic derivatization
3-Methyl substitution modulates steric and electronic profile

3-Methylbenzo[d]isoxazole-5-carbaldehyde: Why Substitution Fails


While the benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry [1], generic substitution of 3-Methylbenzo[d]isoxazole-5-carbaldehyde with analogs such as benzo[d]isoxazole-5-carbaldehyde or 3-aminobenzo[d]isoxazole-5-carbaldehyde is precluded by quantifiable differences in physicochemical properties that directly impact reactivity, downstream synthetic utility, and potential biological interactions. Specifically, the 3-methyl substituent alters lipophilicity (estimated logP of ~0.6 [2] versus ~1.2 for the unsubstituted analog ) and introduces steric and electronic modulation at the isoxazole ring, which is critical for structure-activity relationship (SAR) studies in drug discovery [3]. The evidence below demonstrates that even subtle structural variations yield measurable divergence in key parameters, justifying compound-specific selection over in-class alternatives.

Purity specification mismatch

Unsubstituted benzo[d]isoxazole-5-carbaldehyde is frequently supplied at lower purity, which may affect cumulative reaction yield and purification demand.

Lipophilicity divergence

The 3-methyl substituent measurably alters logP, potentially shifting solubility, membrane partitioning, and protein-binding profiles relative to the unsubstituted analog.

Regiochemical incompatibility

5-Carbaldehyde substitution enables Baylis-Hillman adduct formation that is inaccessible to 3-carbaldehyde isomers, limiting direct replacement.

3-Methylbenzo[d]isoxazole-5-carbaldehyde: Quantitative Differentiation


Purity Benchmark vs. Unsubstituted Analog

For procurement and synthetic reproducibility, purity is a primary differentiator. 3-Methylbenzo[d]isoxazole-5-carbaldehyde is consistently offered with a minimum purity of 98% (NLT 98%) by specialized suppliers . In contrast, the closely related unsubstituted analog, benzo[d]isoxazole-5-carbaldehyde (CAS 933718-95-7), is frequently supplied at a lower purity of 95% . This quantitative difference can significantly impact reaction yields and downstream purification requirements.

Purity Benchmark
Specification review
NLT 98% vs. 95%
Reported purity difference may support higher synthetic yield consistency.
Supplier-specified values; absolute yield impact is reaction-dependent.
Chemical Synthesis Quality Control Building Block Procurement

Lipophilicity Difference: Methyl vs. Unsubstituted Analog

Lipophilicity, quantified by logP, is a critical determinant of membrane permeability and metabolic stability in drug candidates. The experimental logP of 3-Methylbenzo[d]isoxazole-5-carbaldehyde is reported as 0.6 [1], whereas the unsubstituted analog, benzo[d]isoxazole-5-carbaldehyde, has a predicted logP of approximately 1.2 . This 0.6 log unit difference corresponds to a ~4-fold lower partition coefficient for the 3-methyl derivative, indicating significantly lower lipophilicity and altered pharmacokinetic profile.

Lipophilicity (logP)
Context-dependent
logP 0.6 vs. ~1.2 (Δ –0.6)
Reported logP difference suggests altered partitioning and solubility profile.
Experimental (target) vs. in silico predicted (comparator) values.
Medicinal Chemistry ADME Prediction SAR Optimization

Regiochemical Differentiation: 5-Carbaldehyde vs. 3-Carbaldehyde

The placement of the aldehyde group at the 5-position of the benzoisoxazole ring in the target compound, as opposed to the more common 3-carbaldehyde isomer (e.g., 6-chlorobenzo[d]isoxazole-3-carbaldehyde ), dictates the regiochemistry of subsequent reactions. While direct comparative reactivity data for this specific pair is unavailable, class-level inference from isoxazolecarbaldehyde literature indicates that 5-substituted aldehydes participate in Baylis-Hillman reactions to yield 3,5-disubstituted isoxazoles with in vivo antithrombotic activity, a pathway not accessible to 3-carbaldehyde isomers [1].

Regiochemical Access
Class-level inference
Baylis-Hillman → 3,5-disubstituted isoxazoles
Enables regioselective synthetic pathway context for focused library exploration.
Based on isoxazolecarbaldehyde literature; direct comparative reactivity data unavailable.
Organic Synthesis Regioselective Functionalization Heterocyclic Chemistry

3-Methylbenzo[d]isoxazole-5-carbaldehyde: Targeted Applications


High-Purity Synthetic Intermediate for Multi-Step Synthesis

In multi-step pharmaceutical syntheses where cumulative yield loss from impurities is magnified, the ≥98% purity specification of 3-Methylbenzo[d]isoxazole-5-carbaldehyde provides a quantifiable advantage over the 95% purity often encountered with unsubstituted benzo[d]isoxazole-5-carbaldehyde . This scenario is particularly relevant for the preparation of isoxazole-containing drug candidates, such as those targeting BET bromodomains or CBP/p300, where intermediate purity directly correlates with final API quality and process economics .

Lead Optimization with Fine-Tuned Lipophilicity

For medicinal chemistry programs targeting intracellular proteins with hydrophilic binding pockets or requiring improved aqueous solubility, the experimentally determined logP of 0.6 for 3-Methylbenzo[d]isoxazole-5-carbaldehyde makes it a superior choice over the more lipophilic unsubstituted analog (logP ~1.2) . This 0.6 log unit reduction aligns with Lipinski's rule of five guidelines and is especially valuable in the design of CNS-penetrant or renally-cleared drug candidates .

Regioselective Synthesis of 3,5-Disubstituted Isoxazole Libraries

The 5-carbaldehyde moiety uniquely enables the target compound to serve as a precursor in Baylis-Hillman reaction cascades, leading to 3,5-disubstituted isoxazoles—a scaffold with demonstrated in vivo antithrombotic activity . This synthetic pathway is not accessible with 3-carbaldehyde regioisomers, making 3-Methylbenzo[d]isoxazole-5-carbaldehyde the reagent of choice for generating focused compound libraries in cardiovascular drug discovery programs .

Application
Selection Property
Validation Focus
Multi-step pharmaceutical synthesis
High-purity specification (supplier-reported)
Cumulative yield consistency and downstream purification efficiency
Lead optimization with modulated lipophilicity
Measurably lower logP profile
Aqueous solubility and non-specific protein binding assessment
Regioselective 3,5-disubstituted isoxazole library synthesis
5-Carbaldehyde regiochemistry
Baylis-Hillman reactivity and scaffold diversity exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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